3-phenyl-1H-pyrazole-5-carboxylic acid
Overview
Description
3-phenyl-1H-pyrazole-5-carboxylic acid is a ring assembly and a member of pyrazoles . It has a molecular formula of C10H8N2O2 .
Synthesis Analysis
Pyrazole derivatives are synthesized through various methods. One common method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride . Another method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .Molecular Structure Analysis
The dihedral angle between the phenyl and pyrazole ring planes in 3-phenyl-1H-pyrazole-5-carboxylic acid is 21.27 (6)° . Intermolecular O—H…O and N—H…N hydrogen bonds link the molecules into chains along c. These are further connected by intermolecular C—H…O hydrogen bonds, resulting in a two-dimensional framework .Chemical Reactions Analysis
Pyrazoles are known for their broad spectrum of chemical reactions. For instance, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also undergo a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
3-phenyl-1H-pyrazole-5-carboxylic acid has a molecular weight of 188.18 g/mol . More detailed physical and chemical properties would require specific experimental measurements or computations.Scientific Research Applications
Heterocyclic Building Blocks
“3-Phenyl-1H-pyrazole-5-carboxylic acid” is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are widely used in many fields, including drug discovery, due to their diverse chemical properties.
Synthetic Intermediates
Pyrazole-containing compounds, such as “3-phenyl-1H-pyrazole-5-carboxylic acid”, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Bioorganic Compounds Research
This compound has been used in bioorganic compounds research, particularly in the synthesis and properties of different pyrazole derivatives .
Photophysical Properties
Pyrazoles have diverse and valuable synthetical, biological, and photophysical properties . They can be used in the development of new materials with unique optical properties.
Biological Activities
Some fused pyrazoles have demonstrated different biological activities . Therefore, “3-phenyl-1H-pyrazole-5-carboxylic acid” could potentially be used in the development of new pharmaceuticals.
Industrial Chemicals
Pyrazole derivatives efficiently and selectively synthesized are an important area of organic chemistry . They allow the obtention of industrially crucial chemicals.
Mechanism of Action
Target of Action
Related compounds have been found to interact with various enzymes and receptors .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been found to influence a variety of biochemical pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature, with a melting point of 238-242 °c .
Result of Action
Related compounds have been found to exhibit various biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-phenyl-1H-pyrazole-5-carboxylic acid. For instance, the compound should be avoided from release to the environment . Also, structural modifications can remarkably affect some bioactivities .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target . It should be handled in a well-ventilated place with suitable protective equipment .
Future Directions
Pyrazoles, including 3-phenyl-1H-pyrazole-5-carboxylic acid, continue to be an area of active research due to their diverse biological activities and potential therapeutic applications . Future research may focus on developing new synthetic methods, exploring new biological activities, and optimizing the properties of pyrazole derivatives for specific applications.
properties
IUPAC Name |
3-phenyl-1H-pyrazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPUOAJBMXXBNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150398 | |
Record name | Pyrazole-5-carboxylic acid, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
5071-61-4, 1134-49-2 | |
Record name | 5-Phenyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5071-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole-5-carboxylic acid, 3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole-5-carboxylic acid, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phenyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Phenyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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